REACTION_CXSMILES
|
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O.[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][NH:21]1.[CH:25]([C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1)=O>C(Cl)Cl.C([O-])(O)=O.[Na+].CO>[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][N:21]1[CH2:25][C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.043 mL
|
Type
|
reactant
|
Smiles
|
CC1NCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
WASH
|
Details
|
eluting in sequence with MeOH (12 mL)
|
Type
|
ADDITION
|
Details
|
The fractions containing the boronic acid crude product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under a stream of N2
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give 45 mg of crude product
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×2 mL)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCC1)CC1=CC=C(S1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |